REACTION_CXSMILES
|
Br[CH:2]([CH3:8])[CH:3]([O:6][CH3:7])[O:4][CH3:5].O.[NH2:10][NH2:11]>>[CH3:5][O:4][CH:3]([O:6][CH3:7])[CH:2]([NH:10][NH2:11])[CH3:8] |f:1.2|
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Name
|
|
Quantity
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6.25 g
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Type
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reactant
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Smiles
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BrC(C(OC)OC)C
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Name
|
|
Quantity
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6.65 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
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Details
|
the two-phase reaction mixture
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Type
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EXTRACTION
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Details
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was extracted with 50 ml of tert-butyl methyl ether
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Type
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FILTRATION
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Details
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The organic phase was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Type
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CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Type
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CUSTOM
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Details
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This gave 1.89 g (21% of theory) of a pale yellow oil which was reacted directly, without further purification, in the subsequent reaction
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Name
|
|
Type
|
|
Smiles
|
COC(C(C)NN)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |